molecular formula C18H22N2O4S2 B12189710 Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate

Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate

Cat. No.: B12189710
M. Wt: 394.5 g/mol
InChI Key: MVKRXYDDMAUKSQ-UHFFFAOYSA-N
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Description

The compound Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a sulfonamide derivative featuring a piperidine core substituted with an ethyl ester at the 4-position and a sulfonyl-linked aryl group. The aryl moiety is a phenyl ring bearing a 2-methyl-1,3-thiazole substituent at the 3-position.

Key steps likely involve maintaining a dynamic pH of 9–10 and purification via solvent extraction, as seen in the synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate .

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H22N2O4S2/c1-3-24-18(21)14-7-9-20(10-8-14)26(22,23)16-6-4-5-15(11-16)17-12-25-13(2)19-17/h4-6,11-12,14H,3,7-10H2,1-2H3

InChI Key

MVKRXYDDMAUKSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Reagents :

  • α-Bromoketone precursor (e.g., 3-bromoacetophenone derivative).

  • Thioamide (e.g., thioacetamide for methyl substitution).

Procedure :

  • React α-bromoketone (1 eq) with thioacetamide (1.2 eq) in ethanol/water (1:1) under reflux (65°C, 2–3 hours).

  • Isolate the thiazole intermediate via filtration or extraction.

Example :

Starting MaterialConditionsYieldReference
3-BromoacetophenoneEtOH/H₂O, 65°C, 2h85%
3-(Bromoacetyl)phenyl derivativeUltrasonic irradiation, RT90%

Sulfonation of the Thiazole-Phenyl Intermediate

The 3-(2-methylthiazol-4-yl)phenyl group undergoes sulfonation to introduce the sulfonyl chloride, later coupled to piperidine.

Chlorosulfonation

Reagents :

  • Chlorosulfonic acid (ClSO₃H).

  • Dichloromethane (DCM) or chloroform.

Procedure :

  • Dissolve 3-(2-methylthiazol-4-yl)phenyl derivative in DCM.

  • Add ClSO₃H dropwise at 0°C, stir for 4–6 hours.

  • Quench with ice-water, extract sulfonyl chloride.

Example :

SubstrateSulfonating AgentSolventYield
3-(2-Methylthiazol-4-yl)phenolClSO₃HDCM72%

Piperidine Carboxylate Synthesis

Ethyl 4-piperidinecarboxylate is prepared via esterification or purchased commercially.

Esterification of Piperidine-4-carboxylic Acid

Reagents :

  • Piperidine-4-carboxylic acid, ethanol, H₂SO₄ (catalyst).

Procedure :

  • Reflux piperidine-4-carboxylic acid (1 eq) in ethanol with H₂SO₄ (0.1 eq) for 12 hours.

  • Neutralize with NaHCO₃, isolate ester via distillation.

Coupling of Sulfonyl Chloride to Piperidine

The sulfonyl chloride intermediate reacts with ethyl 4-piperidinecarboxylate under basic conditions.

Nucleophilic Substitution

Reagents :

  • Sulfonyl chloride (1 eq), ethyl 4-piperidinecarboxylate (1.2 eq), NaH (2 eq), THF.

Procedure :

  • Add NaH to THF at 0°C, followed by piperidine carboxylate.

  • Dropwise add sulfonyl chloride, stir at RT for 12 hours.

  • Purify via column chromatography (hexane/EtOAc).

Example :

Sulfonyl ChlorideBaseSolventYield
3-(2-Methylthiazol-4-yl)benzeneNaHTHF68%

Alternative One-Pot Approaches

Recent methods consolidate steps to improve efficiency.

Sequential Thiazole-Sulfonation-Piperidine Coupling

Reagents :

  • 3-Bromoacetophenone, thioacetamide, ClSO₃H, ethyl piperidine-4-carboxylate.

Procedure :

  • Synthesize thiazole via Hantzsch method.

  • Sulfonate in situ, then couple with piperidine carboxylate using DMAP in DCM.

Yield : 58–64% (over three steps).

Optimization and Challenges

  • Regioselectivity : Hantzsch synthesis favors 2-methylthiazole orientation.

  • Sulfonation Side Reactions : Controlled stoichiometry prevents over-sulfonation.

  • Purification : Final product often requires silica gel chromatography or recrystallization.

Summary of Methods

StepKey ReagentsConditionsYield Range
Thiazole formationα-Bromoketone, thioacetamideEtOH/H₂O, 65°C72–90%
SulfonationClSO₃HDCM, 0°C65–75%
Piperidine couplingNaH, THFRT, 12h60–70%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activities. Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal medications .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research has demonstrated that similar compounds can reduce pro-inflammatory cytokine production, thus alleviating inflammation in animal models .

Analgesic Activity
Additionally, there is growing evidence supporting the analgesic effects of thiazole-containing compounds. This compound may exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies .

Agrochemical Applications

Pesticidal Activity
The unique structure of this compound suggests potential applications in agrochemicals. Thiazole derivatives have been utilized to develop pesticides due to their ability to disrupt biological processes in pests. Preliminary studies indicate that this compound could serve as a lead structure for designing new pesticides with enhanced efficacy against agricultural pests .

Material Science

Polymer Chemistry
In material science, the sulfonamide functional group present in this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating thiazole derivatives into polymer systems can improve their resistance to degradation under environmental stressors .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth by thiazole derivatives similar to this compound.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in animal models treated with thiazole compounds.
Study CAgrochemical ApplicationsIdentified potential for developing new pesticide formulations based on thiazole structures with effective pest control properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are known to participate in hydrogen bonding and other interactions that can modulate biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Notable Features
Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate (Target) ~435 (estimated) ~2.5 3-(2-methylthiazol-4-yl)phenyl sulfonyl, 4-ethyl ester Thiazole ring enhances lipophilicity and hydrogen-bonding potential
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate ~343 (estimated) ~2.0 4-chlorophenyl sulfonyl, 3-ethyl ester Chlorine substituent increases electronic withdrawal; 3-ester alters conformation
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 376.8 2.2 4-chloro-3-nitrophenyl sulfonyl, 4-ethyl ester Nitro group adds polarity; high topological polar surface area (118 Ų)
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate 458.6 2.2 Thiazolidinone-pyrido-pyrimidine hybrid, 4-ethyl ester Complex heterocyclic system; high molecular weight
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ~445 (estimated) ~3.0 4-chlorophenyl thiazole, trifluoromethyl pyrazole, 4-ethyl ester Trifluoromethyl enhances metabolic stability
Key Observations:

Lipophilicity : The target compound’s thiazole substituent likely increases XLogP3 (~2.5) compared to the chlorophenyl analog (XLogP3 ~2.0) .

Substituent Effects : The nitro group in Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate raises polarity (TPSA = 118 Ų) , whereas the trifluoromethyl group in pyrazole derivatives enhances lipophilicity .

Conformational Flexibility : The 4-ethyl ester position in the target compound may improve steric accessibility compared to 3-ester analogs .

Biological Activity

Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
  • Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL for various bacterial strains.
  • A notable effect on biofilm formation, indicating potential use in treating biofilm-associated infections.

Anticancer Activity Research

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound:

  • Induced apoptosis as confirmed by flow cytometry analysis.
  • Inhibited cell migration and invasion, suggesting potential for metastatic breast cancer treatment.

Comparative Biological Activity Table

Biological ActivityObserved EffectReference
AntimicrobialMIC: 8-32 µg/mL
AnticancerInduces apoptosis
Anti-inflammatoryModulates pathways

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